molecular formula C8H16O5 B1667149 BML-111

BML-111

Cat. No.: B1667149
M. Wt: 192.21 g/mol
InChI Key: RNMFWAFZUNVQOR-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BML-111 (5(S),6(R),7-trihydroxyheptanoic acid methyl ester) is a synthetic, stable analog of lipoxin A4 (LXA4), an endogenous specialized pro-resolving mediator (SPM) derived from arachidonic acid. As a potent agonist of the formyl peptide receptor 2/ALX (FPR2/ALX), this compound mimics LXA4’s anti-inflammatory and pro-resolving actions but with enhanced pharmacokinetic stability . Its mechanisms include:

  • Anti-inflammatory effects: Suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, TGF-β1) and inhibition of NF-κB and MAPK pathways .
  • Pro-resolving effects: Activation of autophagy, reduction of apoptosis, and modulation of oxidative stress via Nrf2/HO-1 signaling .
  • Therapeutic applications: Demonstrated efficacy in acute lung injury (ALI), hepatic/pulmonary fibrosis, thrombosis, periodontitis, and cancer metastasis .

Preparation Methods

The synthesis of BML-111 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

BML-111 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of this compound can lead to the formation of alcohols.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

    Hydrolysis: This compound can be hydrolyzed to break down into its constituent parts.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acidic or basic conditions for hydrolysis. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anti-Inflammatory Effects

BML-111 has been shown to effectively modulate inflammation in various models.

Case Study: Macrophage Polarization

In a study involving RAW264.7 macrophages, this compound suppressed pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-18 while enhancing the expression of the anti-inflammatory cytokine IL-10. This modulation of macrophage polarization from M1 to M2 phenotype was linked to the inhibition of Notch-1 signaling pathways .

Cytokine Control Group CSE Group This compound Treatment
TNF-αLowHighReduced
IL-1βLowHighReduced
IL-18LowHighReduced
IL-10HighLowIncreased

Dermatological Applications

This compound has demonstrated protective effects against skin inflammation induced by UV radiation.

Case Study: UVB-Induced Skin Inflammation

In murine models, this compound reduced neutrophil recruitment and mast cell activation in response to UVB exposure. This resulted in decreased epidermal thickness and collagen degradation, highlighting its potential for treating skin conditions associated with oxidative stress and inflammation .

Parameter Control Group UVB Group This compound Treatment
Neutrophil CountBaselineElevatedReduced
Epidermal ThicknessNormalIncreasedDecreased
Collagen DegradationLowHighReduced

Respiratory Health

This compound has been investigated for its role in acute lung injury (ALI) and chronic obstructive pulmonary disease (COPD).

Case Study: Acute Lung Injury

Research indicated that this compound promotes autophagy in alveolar macrophages and attenuates apoptosis induced by lipopolysaccharides (LPS). This mechanism is crucial for resolving ALI and reducing inflammation in lung tissues .

Outcome Measure Control Group LPS Group This compound Treatment
Apoptosis RateLowHighSignificantly Reduced
Pro-inflammatory CytokinesLowElevatedSignificantly Reduced
Autophagy MarkersBaselineDecreasedIncreased

Neurological Applications

Emerging research suggests that this compound may have neuroprotective effects.

Case Study: Neuroinflammation

In models of traumatic brain injury (TBI), this compound administration resulted in decreased neuroinflammation and improved functional recovery metrics. The modulation of the p38/MAPK signaling pathway was identified as a key mechanism behind these protective effects .

Mechanism of Action

BML-111 exerts its effects by binding to the ALX/formyl peptide receptor 2 (FPR2) receptor. This binding activates several signaling pathways, including the protein kinase A (PKA) pathway, which leads to the inhibition of platelet aggregation, reduction of inflammation, and protection against oxidative stress. This compound also modulates the immune response by regulating the production of pro-inflammatory and anti-inflammatory cytokines .

Comparison with Similar Compounds

BML-111 vs. Endogenous Lipoxin A4 (LXA4)

Parameter This compound LXA4
Stability Commercially stable; prolonged half-life Rapidly inactivated in vivo; short duration
Receptor Specificity Selective FPR2/ALX agonist Binds FPR2/ALX but also other receptors (e.g., GPR32)
Mechanisms Inhibits MAPK/Smad/NF-κB; activates Nrf2/HO-1 and PKA pathways Similar pathways but transient due to instability
Dosage Efficacy Effective at 200 nM (in vitro) and 1 mg/kg (mouse) Requires frequent dosing; limited by rapid metabolism
Therapeutic Scope Broad (fibrosis, thrombosis, cancer, ALI) due to stability Restricted to acute models; less effective in chronic conditions
Limitations High doses (3 mg/kg) may impair tissue repair Clinically impractical due to instability

Key Research Findings

  • Superior Anti-Fibrotic Activity : this compound (200 nM) suppresses TGF-β1-induced α-SMA and collagen synthesis in fibroblasts, while LXA4’s effects are less sustained .
  • Platelet Inhibition : this compound reduces platelet aggregation and thrombus formation via cAMP-independent PKA activation, a mechanism shared with LXA4 but with prolonged efficacy .
  • Cancer Metastasis : this compound inhibits epithelial-mesenchymal transition (EMT) in breast cancer cells by downregulating MMP-2/9 and upregulating E-cadherin, outperforming LXA4 in in vivo tumor models .
  • Neuroprotection : In ischemic stroke models, this compound (1 mg/kg) preserves blood-brain barrier integrity by reducing MMP-9 and TNF-α, whereas LXA4’s effects are transient .

Contrasts with Other FPR2/ALX Agonists

  • NLRP3 Inflammasome Suppression : this compound inhibits pyroptosis in periodontal fibroblasts via Nrf2/HO-1 activation, a pathway less explored with LXA4 .

Limitations and Considerations

  • Dose-Dependent Effects : At 3 mg/kg, this compound may inhibit tissue repair in stroke models, necessitating precise dosing .
  • Receptor Dependency : Its effects are abolished by FPR2/ALX antagonists (e.g., BOC-2), confirming target specificity but also limiting off-target applications .

Biological Activity

BML-111, a synthetic lipoxin A4 receptor (FPR2) agonist, has garnered attention for its significant biological activities, particularly in modulating inflammation and apoptosis across various models of disease. This article delves into the compound's biological activity, presenting data from multiple studies to illustrate its effects on inflammatory processes, cellular apoptosis, and macrophage polarization.

This compound exerts its biological effects primarily through the activation of the lipoxin A4 receptor, leading to the modulation of inflammatory responses and cellular signaling pathways. Key mechanisms include:

  • Suppression of Pro-inflammatory Cytokines : this compound has been shown to effectively reduce levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various models, including spinal cord injury (SCI) and cigarette smoke exposure .
  • Promotion of Anti-inflammatory Responses : In addition to suppressing pro-inflammatory mediators, this compound enhances the expression of anti-inflammatory cytokines like IL-10, which plays a crucial role in resolving inflammation .
  • Induction of Autophagy : Research indicates that this compound can stimulate autophagy in alveolar macrophages (AMs), thereby attenuating cell apoptosis during acute lung injury (ALI) induced by lipopolysaccharide (LPS) .

Spinal Cord Injury Model

In a study involving rats with SCI, this compound treatment resulted in:

  • Reduction of Inflammatory Markers : Significant decreases in TNF-α, IL-1β, and IL-6 levels were observed in both serum and spinal cord tissues following treatment with this compound .
  • Decreased Apoptosis : The compound notably reduced neuronal cell apoptosis, as evidenced by TUNEL assay results that showed fewer apoptotic cells in treated groups compared to controls .

Cigarette Smoke Exposure

This compound's effects on inflammation were also assessed in macrophages exposed to cigarette smoke extract (CSE):

  • Cytokine Modulation : Treatment with this compound significantly suppressed CSE-induced increases in TNF-α, IL-1β, and IL-18 while promoting IL-10 production .
  • Macrophage Polarization : The compound influenced macrophage polarization by decreasing iNOS expression (indicative of M1 macrophage activation) and increasing Arg-1 expression (associated with M2 macrophages), highlighting its role in promoting an anti-inflammatory phenotype .

Acute Lung Injury

In a model of ALI induced by LPS:

  • Autophagy Induction : this compound was found to enhance autophagy while inhibiting apoptosis in AMs. This effect was linked to the suppression of MAPK signaling pathways, demonstrating a protective role against LPS-induced damage .

Cancer Models

This compound has also been investigated for its potential anti-cancer properties:

  • Inhibition of Tumor Growth : In hepatoma H22 cell lines, this compound suppressed tumor-related angiogenesis and reduced tumor growth through its action on the FPR2 pathway .

Summary of Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Study FocusKey Findings
Spinal Cord InjuryReduces TNF-α, IL-1β, IL-6; decreases neuronal apoptosis; improves motor function .
Cigarette Smoke ExposureSuppresses TNF-α, IL-1β, IL-18; promotes IL-10; modulates macrophage polarization .
Acute Lung InjuryInduces autophagy; reduces apoptosis; mitigates LPS-induced inflammation .
CancerInhibits angiogenesis; reduces tumor growth in hepatoma models .

Q & A

Basic Research Questions

Q. What experimental approaches are used to determine BML-111’s anti-fibrotic mechanisms in pulmonary fibrosis?

this compound’s anti-fibrotic effects are typically assessed using in vitro fibroblast activation models (e.g., TGF-β1-treated NIH3T3 cells) and in vivo bleomycin (BLM)-induced pulmonary fibrosis in mice. Key methodologies include:

  • Western blot for α-SMA, collagen, and fibronectin expression .
  • Cell viability assays (e.g., MTT) to measure proliferation inhibition .
  • Cytokine profiling (ELISA) of TGF-β1, TNF-α, and IL-1β in bronchoalveolar lavage fluid (BALF) .
  • Receptor dependency validation using the ALX antagonist BOC-2 to confirm FPR2/ALX-mediated pathways .

Q. What are standard concentrations of this compound for in vitro studies?

Optimal concentrations vary by model:

  • Fibroblast activation : 200 nM this compound suppresses TGF-β1-induced α-SMA and ECM proteins in NIH3T3 cells .
  • Cancer migration inhibition : 50–200 µM inhibits Hep3B and KKU-100 cell migration via 5-LOX/MMP-2/9 pathways .
  • Autophagy induction : 100 nM induces peak LC3-II/LC3-I ratios in alveolar macrophages .

Q. How is this compound’s anti-inflammatory activity validated in acute injury models?

Common approaches include:

  • Oxidative stress markers : Total oxidant status (TOS) and antioxidant status (TAS) in serum .
  • Histopathology : H&E staining for tissue edema and inflammatory cell infiltration .
  • Apoptosis assays : TUNEL staining and caspase-3/9 activity in neurons or macrophages .

Advanced Research Questions

Q. How do researchers resolve contradictions in this compound’s receptor dependency across models?

While this compound’s effects in pulmonary fibrosis and spinal cord injury (SCI) are ALX/FPR2-dependent (blocked by BOC-2) , its anti-platelet activity involves PKA activation independent of cAMP , suggesting context-specific signaling . Methodological strategies include:

  • Receptor knockout/knockdown models (e.g., FPR2 siRNA).
  • Pathway-specific inhibitors (e.g., SB203580 for p38 MAPK in renal studies) .

Q. What methodologies identify this compound’s role in modulating NLRP3 inflammasome activation?

In COPD models, this compound reduces NLRP3, IL-1β, and TGF-β via:

  • Western blot/qPCR for NLRP3 pathway components .
  • Oxidative stress assays : Superoxide dismutase (SOD) and malondialdehyde (MDA) activity in lung tissues .
  • BALF analysis for neutrophil/lymphocyte counts .

Q. How is this compound’s dual pro-autophagy and anti-apoptotic activity reconciled in macrophages?

In LPS-induced acute lung injury, this compound:

  • Induces autophagy via LC3-II/LC3-I ratios (peak at 100 nM) .
  • Reduces apoptosis by downregulating caspase-3/9 and Bax while increasing Bcl-2 .
    Cross-talk between pathways is validated using autophagy inhibitors (e.g., 3-MA) and time-course experiments .

Q. What experimental designs optimize this compound dosing in chronic vs. acute models?

  • Acute models (e.g., liver injury): Single high-dose (1 mg/kg) post-LPS/D-GalN challenge reduces ALT/AST and TNF-α .
  • Chronic models (e.g., COPD): Prolonged low-dose (0.1–1 mg/kg) regimens improve SOD and reduce NLRP3 .
    Dose-response curves and survival rate monitoring (e.g., BLM-induced fibrosis) are critical .

Q. How is this compound’s anti-angiogenic effect quantified in tumor studies?

  • Immunohistochemistry : CD34 staining for microvessel density in H22 hepatoma models .
  • VEGF/HIF-1α ELISA in serum and tumor tissues .
  • Primary HUVEC assays to exclude direct endothelial cell toxicity .

Q. What statistical methods address variability in this compound’s efficacy across studies?

  • ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons (e.g., cytokine levels in BALF) .
  • Dose-response meta-analysis to reconcile discrepancies in optimal concentrations .

Q. Methodological Considerations

Q. How to validate this compound’s stability and bioavailability in in vivo models?

  • Pharmacokinetic profiling : HPLC/MS to measure plasma half-life and tissue distribution .
  • Vehicle controls : Methanol or DMSO at ≤0.1% to avoid solvent toxicity .

Q. What are critical controls for this compound experiments?

  • Antagonist controls : BOC-2 (10 µM in vitro; 1 mg/kg in vivo) to confirm ALX dependency .
  • Cytokine/Pathway blockers : SB203580 (p38 MAPK inhibitor) or PPARα antagonists .

Q. How to standardize endpoints across fibrosis studies?

  • Histopathological scoring systems : Ashcroft scale for lung fibrosis .
  • Hydroxyproline assays for total collagen quantification .

Properties

IUPAC Name

methyl (5S,6R)-5,6,7-trihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O5/c1-13-8(12)4-2-3-6(10)7(11)5-9/h6-7,9-11H,2-5H2,1H3/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMFWAFZUNVQOR-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCC[C@@H]([C@@H](CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

BML-111
BML-111
BML-111
BML-111
BML-111

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.